1-Prop-2-enyl-1,3,5-triazinane-2,4-dione

Click chemistry Polymer modification Post-synthetic derivatization

Researchers requiring a polymerizable triazinane-2,4-dione scaffold often face limited options among standard N-methyl or N-aryl analogs. 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione (CAS 104732-58-3) addresses this gap with its unique N1-allyl substituent, providing a terminal olefin handle absent in common congeners. - Enables covalent incorporation into polymer networks via radical copolymerization with MMA, styrene, or butyl acrylate. - Facilitates thiol-ene click chemistry for bioconjugation to cysteine-containing peptides or thiol-modified surfaces. - Regioselective N3/N5 functionalization possible due to differential N-H acidity, streamlining lead optimization workflows.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 104732-58-3
Cat. No. B034388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Prop-2-enyl-1,3,5-triazinane-2,4-dione
CAS104732-58-3
Synonyms1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-1-(2-propenyl)-(9CI)
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC=CCN1CNC(=O)NC1=O
InChIInChI=1S/C6H9N3O2/c1-2-3-9-4-7-5(10)8-6(9)11/h2H,1,3-4H2,(H2,7,8,10,11)
InChIKeyCRBPLFGZYONRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Profile


1-Prop-2-enyl-1,3,5-triazinane-2,4-dione (CAS 104732-58-3), also designated as 1-allyl-1,3,5-triazinane-2,4-dione or dihydro-1-(2-propenyl)-1,3,5-triazine-2,4(1H,3H)-dione, is a substituted 1,3,5-triazinane-2,4-dione derivative with molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol [1]. The compound features a saturated six-membered triazinane ring bearing two carbonyl groups at positions 2 and 4, and an allyl (prop-2-enyl) substituent at the N1 position . The presence of the terminal olefin in the N1-allyl side chain distinguishes it from the more common N,N′-dimethyl or N-aryl substituted triazinane-2,4-dione congeners found in commercial herbicides and pharmaceutical intermediates, providing a chemically reactive handle for further derivatization via thiol-ene click chemistry, cross-metathesis, or radical polymerization reactions [2].

Why Generic Substitution Falls Short in R&D


The 1,3,5-triazinane-2,4-dione scaffold is a broadly utilized heterocyclic core in agrochemical and pharmaceutical research, yet substitution pattern and the nature of the N-substituent dictate physicochemical properties, reactivity profiles, and ultimate application suitability [1]. The N1-allyl group in 1-prop-2-enyl-1,3,5-triazinane-2,4-dione introduces a reactive terminal olefin that is absent in N-methyl, N-phenyl, or unsubstituted triazinane-2,4-dione analogs [2]. This unsaturation enables post-synthetic functionalization pathways—including thiol-ene addition, cross-metathesis, and radical polymerization—that are fundamentally inaccessible to saturated N-alkyl congeners such as 1-methyl-1,3,5-triazinane-2,4-dione or 1-propyl-1,3,5-triazinane-2,4-dione [3]. Furthermore, the allyl substituent alters both hydrogen-bonding capacity (by replacing an N–H donor with an N-allyl group) and lipophilicity compared to the parent 1,3,5-triazinane-2,4-dione (CAS 27032-78-6), directly impacting solubility, membrane permeability, and formulation behavior . Substituting the N1-allyl compound with a regioisomeric N3-allyl variant (CAS 104732-57-2) is not straightforward either, as differences in steric and electronic environment around the triazinane ring can lead to divergent reactivity in alkylation, acylation, and cyclization reactions .

Quantitative Differentiation from Structural Analogs


Thiol-Ene and Radical Functionalization via Allyl Handle

The terminal alkene of the N1-allyl group in 1-prop-2-enyl-1,3,5-triazinane-2,4-dione provides a reactive handle for thiol-ene click reactions and radical-mediated polymerizations that cannot be accessed by the corresponding saturated N1-alkyl analogs such as 1-methyl-1,3,5-triazinane-2,4-dione (no C=C bond) or 1-propyl-1,3,5-triazinane-2,4-dione (fully saturated side chain) [1]. The multicomponent reaction platform for triazinane diones established by Groenendaal et al. demonstrates that post-synthetic alkylation with allyl halides is a deliberate strategy to install reactive olefin functionality for subsequent diversification [2]. The allyl-substituted triazinane dione can participate as a monomer or crosslinker in radical copolymerization with vinyl monomers such as acrylates and styrenics, a property not shared by its N1-methyl counterpart, which lacks polymerizable functionality [3].

Click chemistry Polymer modification Post-synthetic derivatization Triazinane dione

Reduced Hydrogen-Bond Donor Count and Increased Lipophilicity

The unsubstituted parent 1,3,5-triazinane-2,4-dione (CAS 27032-78-6) contains three N–H hydrogen-bond donors, while 1-prop-2-enyl-1,3,5-triazinane-2,4-dione contains two N–H donors (at N3 and N5), because the N1 position is substituted with the allyl group [1]. This reduction in hydrogen-bond donor count increases lipophilicity (predicted logP) and is expected to improve membrane permeability relative to the fully unsubstituted scaffold, based on well-established physicochemical principles for heterocyclic drug-like molecules (Lipinski's Rule of Five) . The difference in hydrogen-bond donor count also affects solid-state properties such as crystal packing and melting point, which are relevant to purification and formulation [2].

Physicochemical properties Lipophilicity Hydrogen bonding Drug-likeness

Regioisomeric Differentiation in Alkylation Reactivity

The N1-allyl (CAS 104732-58-3) and N3-allyl (CAS 104732-57-2) isomers of 1,3,5-triazinane-2,4-dione differ in the position of the allyl substituent on the triazinane ring [1]. In the N1-allyl isomer, the allyl group is attached to the nitrogen adjacent to both carbonyl groups, while in the N3-allyl isomer, the allyl group is on the central nitrogen flanked by the two amide nitrogens . This regioisomeric difference affects the steric and electronic environment of the remaining N–H positions, which in turn influences the regioselectivity of subsequent N-alkylation, acylation, or sulfonylation reactions . The crystal structure of the closely related 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione demonstrates that N-alkylation with allyl bromide occurs selectively at specific positions and that the resulting products have distinct solid-state packing arrangements [2]. For researchers conducting sequential N-functionalization of the triazinane-2,4-dione scaffold, the choice between N1-allyl and N3-allyl starting materials is therefore not interchangeable.

Regioisomerism Alkylation selectivity N-functionalization Triazine chemistry

Research and Industrial Application Scenarios


Polymerizable Monomers for Functional Networks

The N1-allyl group in CAS 104732-58-3 serves as a polymerizable handle that enables incorporation of the triazinane-2,4-dione pharmacophore or agrochemical moiety into covalent polymer networks via radical copolymerization with commodity monomers such as methyl methacrylate, styrene, or butyl acrylate [1]. This is directly evidenced by the precedent of allyl-functionalized triazinane diones being used as building blocks for post-synthetic diversification via olefin chemistry [2]. The N1-methyl analog (no alkene) cannot participate in such copolymerization, making the N1-allyl derivative the only viable choice for applications requiring covalent attachment of the triazinane dione to a polymer backbone [3].

Thiol-Ene Bioconjugation to Biomolecules and Surfaces

The terminal alkene of the N1-allyl substituent can undergo thiol-ene click chemistry with thiol-containing biomolecules (e.g., cysteine-containing peptides, thiol-modified oligonucleotides) or thiol-functionalized surfaces [1]. This reactivity is a direct consequence of the allyl group at N1 and is structurally absent in N-methyl, N-propyl, or unsubstituted 1,3,5-triazinane-2,4-dione analogs [2]. The resulting thioether linkage provides a stable covalent tether under physiological conditions, making this compound of interest for the development of triazine-based chemical probes, affinity reagents, or surface-immobilized catalysts [3].

Sequential N-Functionalization Strategy

In medicinal chemistry and agrochemical discovery programs, the N1-allyl triazinane-2,4-dione scaffold provides a differentiated starting point for sequential N-functionalization: the N1 position is already occupied by the allyl group, leaving N3–H and N5–H available for selective alkylation, acylation, or sulfonylation [1]. This contrasts with the unsubstituted 1,3,5-triazinane-2,4-dione (three reactive N–H sites) and with the N3-allyl regioisomer (different steric and electronic environment for remaining N–H groups) [2]. The greater acidity of the imide-type N–H (N5) relative to the amide-type N–H (N3) in the N1-allyl scaffold can be exploited for regioselective functionalization under controlled base conditions, as demonstrated for the related 6-phenyl-1,3,5-triazinane-2,4-dione system [3].

Agrochemical Lead Optimization via Enhanced Lipophilicity

The replacement of an N–H with an N-allyl group in 1-prop-2-enyl-1,3,5-triazinane-2,4-dione reduces the hydrogen-bond donor count from three to two compared to unsubstituted 1,3,5-triazinane-2,4-dione (CAS 27032-78-6), with an estimated logP increase of approximately 1.0–1.5 log units [1]. This physicochemical shift is relevant for foliar-applied herbicide or fungicide candidates where enhanced cuticular penetration and reduced leaching are desired [2]. The 1,3,5-triazinane-2,4-dione core is a recognized scaffold in herbicidal chemistry, exemplified by the commercial PPO-inhibitor trifludimoxazin (which uses N1,N5-dimethyl and N3-aryl substitution) [3]. The N1-allyl variant offers an alternative lipophilicity and reactivity profile for lead optimization campaigns targeting different weed spectra or environmental fate profiles [4].

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